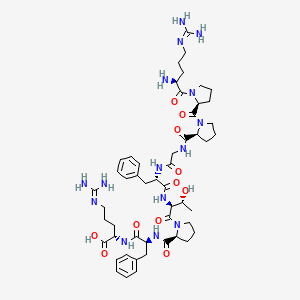
Tetraoctadecylammonium bromide
Overview
Description
Tetraoctadecylammonium bromide is a quaternary ammonium salt . It is insoluble in water .
Synthesis Analysis
Tetraoctadecylammonium bromide can be synthesized from other salts of the tetrabutylammonium cation by salt metathesis reactions .Molecular Structure Analysis
The molecular formula of Tetraoctadecylammonium bromide is C72H148BrN . It consists of positively charged nitrogen atoms attached to a long alkyl chain .Chemical Reactions Analysis
Tetraoctadecylammonium bromide can be used as a phase transfer catalyst in the synthesis of ethyl-lophine . It serves as a source of bromide ions for substitution reactions .Physical And Chemical Properties Analysis
Tetraoctadecylammonium bromide is a crystalline substance . Its melting point is 103-105 °C .Scientific Research Applications
Nanocomposite Material Synthesis
Tetraoctadecylammonium bromide is used in the synthesis of modified montmorillonite (MMT) named C 72 N–MMT. This modified MMT can be utilized to prepare protein-based nanocomposite materials, which have potential applications in various fields including biotechnology and materials science .
Optoelectronic and Photonic Applications
This compound serves as an additive in the stabilization of liquid crystalline blue phases. These phases are significant for optoelectronic and photonic applications due to their unique optical properties .
Protein Microarray Platforms
It has been employed to print temporary hydrophobic barriers on carboxymethylated dextran (CMD) hydrogels. This technique creates a generic platform for protein microarray applications, which are crucial in biomedical research for analyzing protein interactions and functions .
Mechanism of Action
Target of Action
Tetraoctadecylammonium bromide primarily targets polymeric membranes and liquid crystalline blue phases . It acts as a model compound in the study of the effect of quaternary ammonium salts in polymeric membranes on the functioning of ion-selective electrodes .
Mode of Action
As a quaternary ammonium salt, Tetraoctadecylammonium bromide interacts with its targets through ionic interactions . It can modify the properties of polymeric membranes, influencing their selectivity and sensitivity .
Biochemical Pathways
It is known to play a role in the synthesis of modified montmorillonite (mmt) named c72n–mmt, which can be used to prepare protein-based nanocomposite material .
Result of Action
Tetraoctadecylammonium bromide can stabilize liquid crystalline blue phases, which are useful for optoelectronic and photonic applications . It also aids in the preparation of protein-based nanocomposite materials .
Safety and Hazards
properties
IUPAC Name |
tetraoctadecylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H148N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-72H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXYZRAZWWVKDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H148BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1107.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraoctadecylammonium bromide | |
CAS RN |
63462-99-7 | |
| Record name | 1-Octadecanaminium, N,N,N-trioctadecyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63462-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctadecylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063462997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctadecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[2-(2-Methoxyethoxy)ethoxy]propane](/img/structure/B1598550.png)




